molecular formula C10H11N B8796318 3-phenyl-2,5-dihydro-1H-pyrrole CAS No. 52906-59-9

3-phenyl-2,5-dihydro-1H-pyrrole

Cat. No.: B8796318
CAS No.: 52906-59-9
M. Wt: 145.20 g/mol
InChI Key: RMASDOGCVKBOCY-UHFFFAOYSA-N
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Description

3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride (CAS 97382-92-8) is a versatile chemical scaffold in pharmaceutical and antimicrobial research. This compound features a 3-pyrroline core, a dihydro derivative of the pyrrole heterocycle that serves as a key intermediate in synthesizing biologically active molecules and natural product analogs . The pyrrole heterocycle is a privileged structure in medicinal chemistry, found in numerous FDA-approved antibiotics and compounds under investigation for their potent biological activities . Specifically, dihydropyrrole derivatives have been identified as promising scaffolds for developing new antimicrobial agents to combat multidrug-resistant (MDR) pathogens . Recent research highlights that novel dihydropyrrol-2-one derivatives demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida species . The structural motif of the 3-pyrroline is also present in important biologically active compounds, making it a valuable template for new drug discovery efforts . As a building block, this compound hydrochloride provides researchers with a critical intermediate for constructing more complex heterocyclic systems, exploring structure-activity relationships (SAR), and developing novel therapeutic candidates, particularly in the fight against bacterial resistance . This product is intended for research applications only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

52906-59-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-phenyl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-6,11H,7-8H2

InChI Key

RMASDOGCVKBOCY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has shown that 3-phenyl-2,5-dihydro-1H-pyrrole derivatives exhibit potent anticancer properties. These compounds inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain derivatives led to apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against various bacterial strains by targeting specific enzymes involved in bacterial cell wall synthesis, such as MurA . This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in several studies. It inhibits cyclooxygenases (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . This activity positions it as a candidate for treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions—including cyclization and functional group transformations—makes it versatile for creating diverse chemical entities . Common synthesis methods include:

  • Cyclization of N-phenyl-1,4-diaminobutane under acidic conditions.
  • Reaction of phenylhydrazine with 1,4-diketones , followed by cyclization.
  • Catalytic hydrogenation of 1-phenylpyrrole using catalysts like palladium on carbon .

Materials Science

In materials science, this compound is being explored for its potential use in polymer production and advanced materials due to its unique electronic properties. Its derivatives can be incorporated into polymers to enhance mechanical strength and thermal stability .

Case Study 1: Anticancer Research

A recent study evaluated several derivatives of this compound for their anticancer activity against various cancer cell lines. The results indicated that modifications to the phenyl group significantly affected the potency of the compounds, leading to the identification of lead candidates for further development .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition rates compared to standard antibiotics, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Lipophilicity : The addition of bulky or aromatic groups (e.g., benzyl, tosyl) increases molecular weight and lipophilicity. For example, 3,5-dimethyl-2-phenyl-1H-pyrrole has a logP of 3.298 , significantly higher than the parent compound .
  • Synthetic Accessibility : Tosyl and vinyl substituents (as in 1-tosyl-3-vinyl-2,5-dihydro-1H-pyrrole) complicate synthesis, yielding only 23% in reported cases .

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs enable rapid assembly of complex structures. A Brønsted acid-catalyzed three-component reaction using benzaldehyde, amines, and diethyl acetylenedicarboxylate (DEAD) efficiently forms γ-lactam derivatives, including 3-aryl-2,5-dihydro-1H-pyrroles . For 3-phenyl substitution:

  • Reagents : Benzaldehyde (2.0 equiv), aniline (1.0 equiv), DEAD (1.5 equiv).

  • Conditions : Toluene, 80°C, 12 h.

  • Yield : 68–75% .

  • Mechanism : Imine formation between benzaldehyde and aniline, followed by nucleophilic attack on DEAD and cyclization .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. A protocol using cis-1,4-dichloro-2-butene and phenyl-substituted amines in aqueous carbonate media produces 3-phenyl-2,5-dihydro-1H-pyrroles :

  • Reagents : cis-1,4-Dichloro-2-butene (1.2 equiv), benzylamine (1.0 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : H₂O, microwave irradiation (150 W, 100°C), 30 min.

  • Yield : 82% .

  • Advantage : Reduced reaction time (<1 h) and high regioselectivity.

Paal-Knorr Pyrrole Synthesis

The classical Paal-Knorr method adapts to dihydropyrroles by using 1,4-diketones. For 3-phenyl derivatives:

  • Reagents : 1-Phenyl-1,4-diketone (1.0 equiv), ammonium acetate (3.0 equiv).

  • Conditions : Acetic acid, reflux, 6 h.

  • Yield : 60–65% .

  • Limitation : Requires pre-synthesis of phenyl-substituted diketones, which may involve additional steps .

Catalytic Cyclization with Transition Metals

Iron(III) chloride mediates carbonyl olefin metathesis (COM) to form 2,5-dihydropyrroles. Using mesyl-protected substrates avoids catalyst inhibition :

  • Reagents : N-Mesyl-3-phenylpropanamide (1.0 equiv), FeCl₃ (20 mol%).

  • Conditions : CHCl₃, HCl (2.0 equiv), 40°C, 24 h.

  • Yield : 74% .

  • Key Insight : Mesyl groups enable catalyst turnover without stoichiometric additives .

Solid-Phase Synthesis

Supported selenium resin facilitates stepwise construction, ideal for combinatorial chemistry :

  • Resin : Selenium-bound acrylate.

  • Steps :

    • Electrophilic addition of phenyl Grignard reagent.

    • Cyclization via 1,3-dipolar azomethine ylide formation.

    • Cleavage with H₂O₂ to yield 3-phenyl-2,5-dihydro-1H-pyrrole.

  • Yield : 58% .

Ball Milling Under Solvent-Free Conditions

Mechanical grinding eliminates solvents, enhancing sustainability :

  • Reagents : Benzaldehyde (1.0 equiv), malononitrile (1.2 equiv), ammonium acetate (2.0 equiv).

  • Conditions : Ball mill (500 rpm, 1 h).

  • Yield : 70% .

  • Advantage : No purification required; product isolated via filtration.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Advantage
Multicomponent 68–7512 hHighOne-pot synthesis
Microwave 8230 minModerateRapid kinetics
Paal-Knorr 60–656 hLowClassical approach
Catalytic Cyclization 7424 hHighMesyl group compatibility
Solid-Phase 5848 hLowCombinatorial libraries
Ball Milling 701 hHighSolvent-free, green chemistry

Q & A

Q. What are the most reliable synthetic routes for 3-phenyl-2,5-dihydro-1H-pyrrole and its derivatives?

  • Methodological Answer : A common approach involves base-assisted cyclization of substituted precursors. For example, 3,5-diaryl-substituted derivatives can be synthesized by reacting aryl aldehydes with β-keto esters under basic conditions, followed by purification via column chromatography or recrystallization from ethanol or benzene . Tosylated derivatives (e.g., 3-methyl-1-tosyl-2,5-dihydro-1H-pyrrole) are synthesized via Ru-catalyzed metathesis of allyl-propargyl precursors, though yields may require optimization (e.g., 23% NMR yield in some cases) . Key steps include monitoring reaction progress using TLC and verifying purity via melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, δ 5.62 ppm (s, 2H) in 3-methyl-1-tosyl derivatives indicates dihydro-pyrrole protons, while aromatic substituents appear at δ 7.3–7.7 ppm .
  • FTIR : Validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ketone-containing derivatives) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 249.33 for 1-tosyl-3-vinyl derivatives) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry; SHELXL is widely used for refinement .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data interpretation for dihydro-pyrrole derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. For example:
  • NMR : Compare experimental shifts with computed spectra (DFT calculations) to validate assignments.
  • Crystallography : Use single-crystal X-ray diffraction to resolve tautomeric forms or disorder in substituents .
  • Cross-validation : Combine multiple techniques (e.g., IR + MS) to confirm functional groups absent in NMR .

Q. What strategies improve cyclization reaction yields in dihydro-pyrrole synthesis?

  • Methodological Answer :
  • Catalyst optimization : Ru-complexes (e.g., Grubbs catalysts) enhance metathesis efficiency but require inert conditions .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions in base-assisted cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Tosyl-group incorporation .
  • Workup protocols : Use flash chromatography with gradient elution (hexane/EtOAc) to isolate low-yield products .

Q. What challenges arise in determining crystal structures of dihydro-pyrrole derivatives via X-ray diffraction?

  • Methodological Answer :
  • Disorder : Flexible substituents (e.g., phenyl groups) may require TWINABS for data correction .
  • Data quality : High-resolution data (≤ 0.8 Å) is critical; use synchrotron sources for weakly diffracting crystals .
  • Refinement : SHELXL’s restraints (e.g., SIMU/DELU) mitigate overfitting in disordered regions .

Q. How do electronic substituents influence the photophysical properties of dihydro-pyrrole derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) redshift absorption maxima by stabilizing excited states.
  • Conjugation : Extended π-systems (e.g., thiophene substituents) enhance charge-transfer behavior, relevant for OLED applications .
  • Experimental validation : UV-Vis spectroscopy and cyclic voltammetry quantify HOMO-LUMO gaps, while DFT modeling predicts band structures .

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